N-[3,3-bis(fluoromethyl)cyclobutyl]-N'-phenylpropane-1,3-diamine
Description
N-[3,3-bis(fluoromethyl)cyclobutyl]-N’-phenylpropane-1,3-diamine is a compound that features a cyclobutyl ring substituted with two fluoromethyl groups and a phenylpropane-1,3-diamine moiety
Properties
IUPAC Name |
N-[3,3-bis(fluoromethyl)cyclobutyl]-N'-phenylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2/c16-11-15(12-17)9-14(10-15)19-8-4-7-18-13-5-2-1-3-6-13/h1-3,5-6,14,18-19H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLCDCHOKCIDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CF)CF)NCCCNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3-bis(fluoromethyl)cyclobutyl]-N’-phenylpropane-1,3-diamine typically involves multiple steps, starting from readily available precursors. The final step involves the coupling of the cyclobutyl intermediate with phenylpropane-1,3-diamine under appropriate conditions, such as Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3,3-bis(fluoromethyl)cyclobutyl]-N’-phenylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[3,3-bis(fluoromethyl)cyclobutyl]-N’-phenylpropane-1,3-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3,3-bis(fluoromethyl)cyclobutyl]-N’-phenylpropane-1,3-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluoromethyl groups and cyclobutyl ring contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoromethyl-substituted cyclobutyl derivatives and phenylpropane-1,3-diamine analogs. Examples include:
Uniqueness
N-[3,3-bis(fluoromethyl)cyclobutyl]-N’-phenylpropane-1,3-diamine is unique due to its specific combination of a cyclobutyl ring with fluoromethyl groups and a phenylpropane-1,3-diamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
